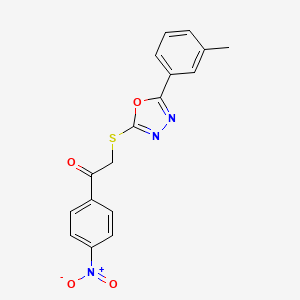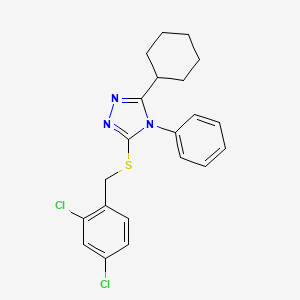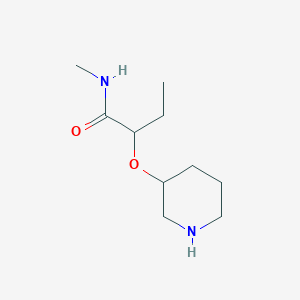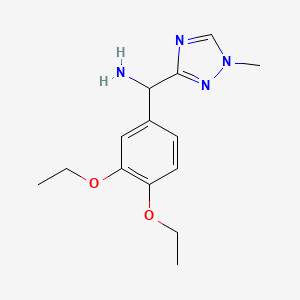![molecular formula C16H13NO4 B11782696 Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11782696.png)
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a methoxyphenyl group and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate typically involves the condensation of 2-aminophenol with a suitable carboxylic acid derivative. One common method involves the reaction of 2-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then cyclized to form the benzoxazole ring, followed by esterification with methanol to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Similar structure but contains an imidazole ring instead of an oxazole ring.
2-(4-Methoxyphenyl)benzo[d]oxazol-6-amine: Similar structure but with an amine group instead of a carboxylate ester.
Uniqueness
Methyl 2-(4-methoxyphenyl)benzo[d]oxazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group and carboxylate ester allows for diverse chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H13NO4 |
|---|---|
Molecular Weight |
283.28 g/mol |
IUPAC Name |
methyl 2-(4-methoxyphenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H13NO4/c1-19-12-6-3-10(4-7-12)15-17-13-9-11(16(18)20-2)5-8-14(13)21-15/h3-9H,1-2H3 |
InChI Key |
QQSIMZVINACTBB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![4-Ethyl-2-fluorobenzo[d]oxazole](/img/structure/B11782683.png)
![2-(Difluoromethoxy)-5-hydroxybenzo[d]oxazole](/img/structure/B11782695.png)
